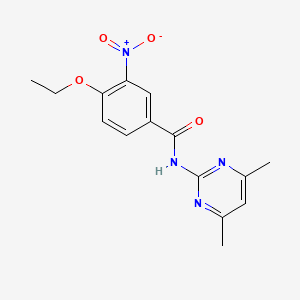
N-(biphenyl-2-yl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(biphenyl-2-yl)-2-chlorobenzamide is a chemical compound that features a biphenyl group attached to a 2-chlorobenzamide moiety. This compound is part of a broader class of biphenyl derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-chlorobenzamide typically involves the coupling of biphenyl derivatives with 2-chlorobenzoyl chloride. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the biphenyl structure. The reaction conditions often include a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) under reflux .
Industrial Production Methods
Industrial production of biphenyl derivatives, including this compound, often employs scalable methods such as the Ullmann reaction or the Stille coupling. These methods are favored for their efficiency and ability to produce large quantities of the desired compound .
化学反応の分析
Types of Reactions
N-(biphenyl-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Nucleophilic Substitution: The 2-chlorobenzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different amide derivatives .
科学的研究の応用
N-(biphenyl-2-yl)-2-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of N-(biphenyl-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-(biphenyl-2-yl) tryptoline: Known for its anticancer properties and ability to inhibit tubulin polymerization.
Venetoclax: A BCL-2 inhibitor used in cancer treatment, featuring a biphenyl structure.
Uniqueness
N-(biphenyl-2-yl)-2-chlorobenzamide is unique due to its specific combination of a biphenyl group and a 2-chlorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
IUPAC Name |
2-chloro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17-12-6-4-11-16(17)19(22)21-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKCVOAZRCEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
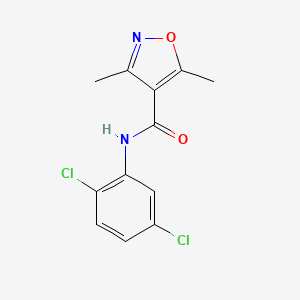
![2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5799319.png)
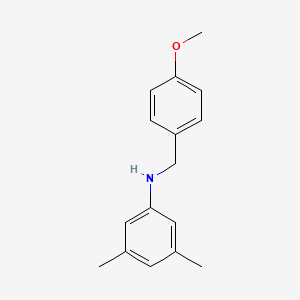

![9-(4-FLUOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE](/img/structure/B5799348.png)
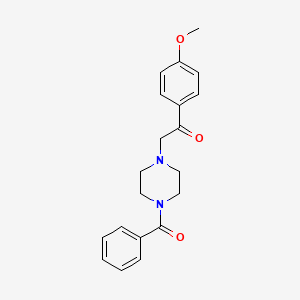
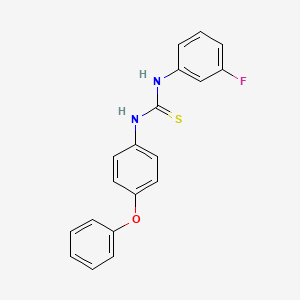
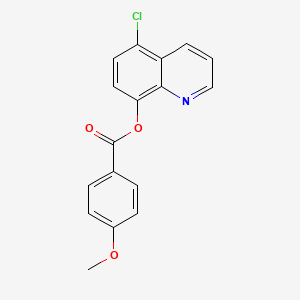

![2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5799371.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5799395.png)
![1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE](/img/structure/B5799403.png)
